molecular formula C13H21NO3 B13002346 2-(2,2,2-Triethoxyethyl)pyridine

2-(2,2,2-Triethoxyethyl)pyridine

Katalognummer: B13002346
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: PPMICSBZKNIHAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2,2-Triethoxyethyl)pyridine is a chemical compound characterized by a pyridine ring substituted with a 2-(2,2,2-triethoxyethyl) group. This compound is a clear, pale liquid with a molecular weight of 239.31 g/mol . It is known for its unique blend of reactivity and stability, making it valuable for advanced research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Triethoxyethyl)pyridine can be achieved through various methods. One common approach involves the reaction of pyridine with 2,2,2-triethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2,2-Triethoxyethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-(2,2,2-Triethoxyethyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can participate in coordination with metal ions, forming stable complexes that exhibit catalytic activity. Additionally, the compound’s unique structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications .

Eigenschaften

Molekularformel

C13H21NO3

Molekulargewicht

239.31 g/mol

IUPAC-Name

2-(2,2,2-triethoxyethyl)pyridine

InChI

InChI=1S/C13H21NO3/c1-4-15-13(16-5-2,17-6-3)11-12-9-7-8-10-14-12/h7-10H,4-6,11H2,1-3H3

InChI-Schlüssel

PPMICSBZKNIHAZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CC1=CC=CC=N1)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.